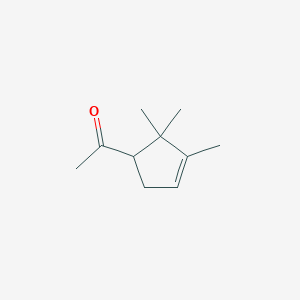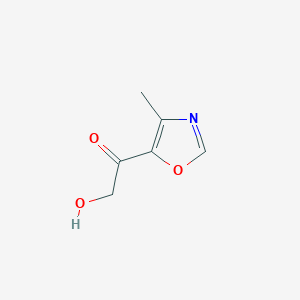
Boc-dakli
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used in scientific research for labeling κ opioid receptors and as a precursor for the production of labeled DAKLI . The compound is characterized by its high purity and stability, making it suitable for various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-dakli involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced to the amino groups under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
化学反応の分析
Types of Reactions
Boc-dakli undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amine, carbamic acid, and carbon dioxide .
科学的研究の応用
Boc-dakli is widely used in scientific research due to its versatility and stability. Some of its applications include:
作用機序
The mechanism of action of Boc-dakli involves the selective protection of amino groups using the Boc group. The Boc group is introduced to the amino groups through electrophilic activation of di-tert-butyl dicarbonate, forming a stable carbamate linkage . This protects the amino groups from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
類似化合物との比較
Boc-dakli is similar to other Boc-protected compounds such as Boc-DMT and Fmoc-DMT . These compounds also use the Boc group for protecting amino groups in organic synthesis. this compound is unique in its specific application for labeling κ opioid receptors and its high purity and stability . Other similar compounds include:
特性
分子式 |
C87H149N31O17 |
|---|---|
分子量 |
1901.3 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C87H149N31O17/c1-10-52(6)69(79(132)113-60(29-21-41-104-85(97)98)80(133)118-42-22-30-65(118)78(131)112-58(27-19-39-102-83(93)94)73(126)114-61(43-50(2)3)75(128)109-56(25-17-37-100-81(89)90)70(123)106-47-66(120)99-36-16-12-15-35-88)117-74(127)59(28-20-40-103-84(95)96)110-72(125)57(26-18-38-101-82(91)92)111-76(129)62(44-51(4)5)115-77(130)64(45-53-23-13-11-14-24-53)108-68(122)49-105-67(121)48-107-71(124)63(116-86(134)135-87(7,8)9)46-54-31-33-55(119)34-32-54/h11,13-14,23-24,31-34,50-52,56-65,69,119H,10,12,15-22,25-30,35-49,88H2,1-9H3,(H,99,120)(H,105,121)(H,106,123)(H,107,124)(H,108,122)(H,109,128)(H,110,125)(H,111,129)(H,112,131)(H,113,132)(H,114,126)(H,115,130)(H,116,134)(H,117,127)(H4,89,90,100)(H4,91,92,101)(H4,93,94,102)(H4,95,96,103)(H4,97,98,104)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChIキー |
NZHVJRRIUYHXMW-CWTBXRLPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)







